

# 4-Hydroxyquinoline-3-carbonitrile molecular structure and formula

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## Compound of Interest

Compound Name: **4-Hydroxyquinoline-3-carbonitrile**

Cat. No.: **B1351834**

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An In-depth Technical Guide to **4-Hydroxyquinoline-3-carbonitrile**

## Introduction

**4-Hydroxyquinoline-3-carbonitrile** is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structure, which incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically active molecules.<sup>[1]</sup> The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.<sup>[2]</sup> This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthetic methodologies related to **4-Hydroxyquinoline-3-carbonitrile**, tailored for researchers and professionals in drug development.

## Molecular Structure and Formula

The fundamental characteristics of **4-Hydroxyquinoline-3-carbonitrile** are defined by its chemical formula and unique structural arrangement.

- Chemical Formula:  $C_{10}H_6N_2O$ <sup>[3]</sup>
- Molecular Weight: 170.17 g/mol <sup>[3][4]</sup>

- CAS Number: 2305-70-6[3]
- IUPAC Name: **4-hydroxyquinoline-3-carbonitrile**
- SMILES: N#CC1=C(O)C2=CC=CC=C2N=C1[3]

The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4 position and a nitrile (-C≡N) group at the C3 position. Like many 4-hydroxyquinolines, this compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical state (solid vs. solution).

## Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes key experimental and computed data for **4-Hydroxyquinoline-3-carbonitrile**.

Property	Value	Source / Type
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O	-
Molecular Weight	170.17 g/mol	-
CAS Number	2305-70-6	-
Topological Polar Surface Area (TPSA)	56.91 Å <sup>2</sup>	Computed[4]
LogP (Octanol-Water Partition Coefficient)	1.812	Computed[4]
Hydrogen Bond Donors	1	Computed[4]
Hydrogen Bond Acceptors	3	Computed[4]
Rotatable Bonds	0	Computed[4]

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-Hydroxyquinoline-3-carbonitrile**. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (enol form) / N-H stretch (keto form)
~2225	Medium, Sharp	C≡N stretch (nitrile)
1680 - 1640	Strong	C=O stretch (keto form)
1620 - 1450	Medium-Strong	C=C and C=N aromatic ring stretches
1260 - 1180	Medium	C-O stretch (enol form)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are typically recorded in a solvent like DMSO-d<sub>6</sub>.

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~12.0 - 11.0	Singlet (broad)	-OH (enol) or -NH (keto)
~8.2 - 7.5	Multiplet	Aromatic protons (H5, H6, H7, H8)

| ~8.8 | Singlet | H2 proton |

### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~175</b>	<b>C4 (keto form C=O)</b>
~160	C4 (enol form C-OH)
~145 - 120	Aromatic carbons
~115	C≡N (nitrile carbon)

| ~100 | C3 |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

- Expected Molecular Ion ( $[M+H]^+$ ):  $m/z \approx 171.0558$
- Fragmentation: Common fragmentation patterns would involve the loss of CO, HCN, or other small neutral molecules from the parent ion, helping to confirm the quinoline core structure.

## Experimental Protocols

### Synthesis via Gould-Jacobs Reaction

A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.<sup>[7][8]</sup> This involves the condensation of an aniline with an ethoxymethylene malonate derivative, followed by thermal cyclization.

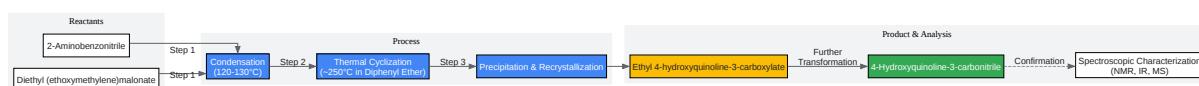
Materials:

- 2-Aminobenzonitrile (or a suitable aniline precursor)
- Diethyl (ethoxymethylene)malonate (EMME)
- High-boiling point solvent (e.g., Diphenyl ether)
- Hexane

- Ethanol

#### Procedure:

- Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours. The reaction is monitored by TLC until the starting aniline is consumed.
- Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a cyclization reaction to form the quinoline ring system.[7]
- Isolation: The reaction mixture is cooled to room temperature, and a non-polar solvent such as n-hexane is added to precipitate the crude product.
- Purification: The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-hydroxyquinoline-3-carboxylate.
- Nitrile Formation: The resulting ester can be converted to the target nitrile through established chemical transformations, such as conversion to the primary amide followed by dehydration.



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Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

## Protocol for Spectroscopic Analysis

#### Instrumentation:

- High-resolution NMR Spectrometer (e.g., 400 MHz)

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Mass Spectrometer with Electrospray Ionization (ESI-MS)

#### A. NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and other relevant NMR spectra according to standard instrument parameters.

#### B. FTIR-ATR Analysis:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure with the anvil to ensure good contact.
- Acquire the spectrum, typically over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.<sup>[9]</sup>

#### C. ESI-MS Analysis:

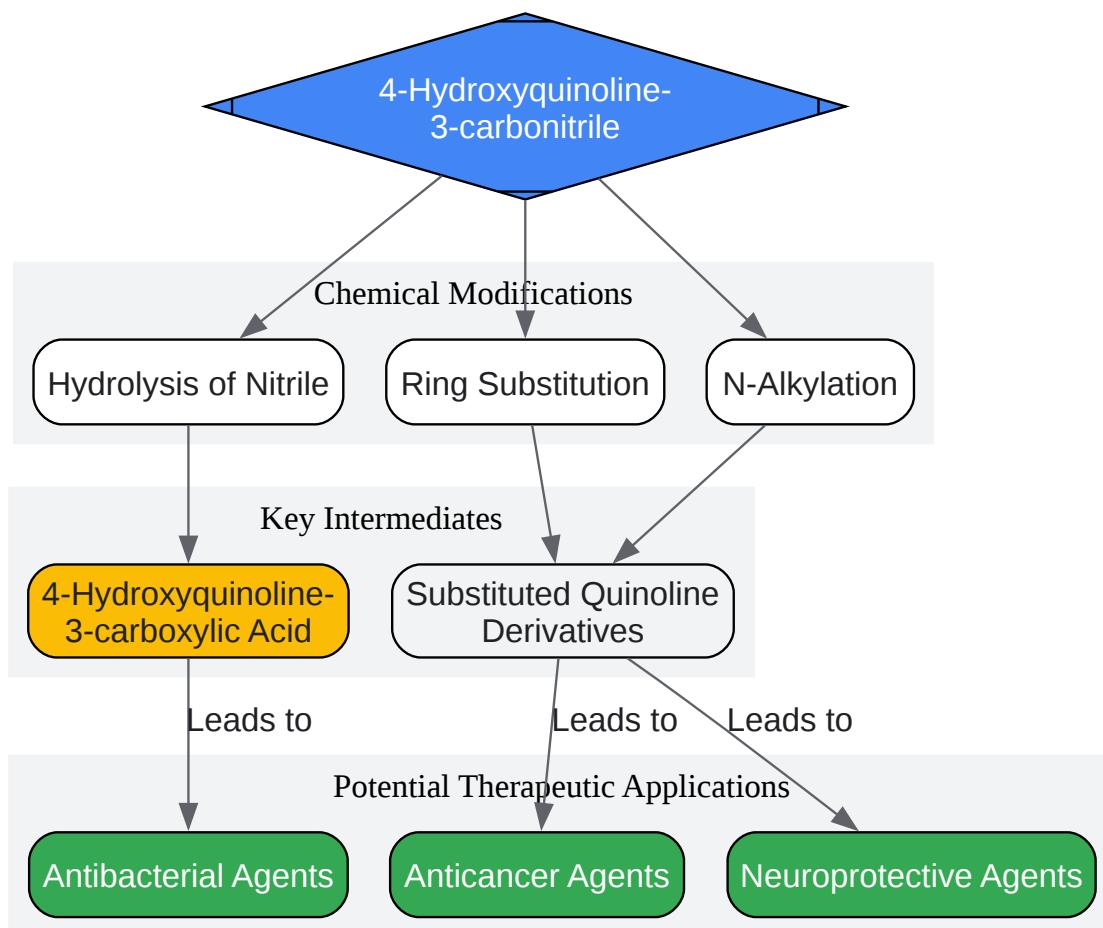
- Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

- Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[9]

## Applications in Research and Drug Development

While direct pharmacological data on **4-Hydroxyquinoline-3-carbonitrile** is limited, its significance is well-established as a versatile chemical building block.[1] The 4-hydroxyquinoline scaffold is a key component in compounds with known biological activities.

- Anticancer Research: Derivatives of quinoline-3-carbonitrile have been synthesized and investigated for their potential anticancer activity against various human cancer cell lines.[1] The structural motif is explored for its ability to interact with biological targets involved in cell proliferation.
- Neuroprotection: The parent 4-hydroxyquinoline structure is found in kynurenic acid, an endogenous metabolite with recognized neuroprotective properties.[1][10] This makes derivatives of this scaffold attractive for research in neurodegenerative diseases.
- Antibacterial Agents: The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a key functional group in many quinolone-based drugs, allowing for further modifications to generate libraries of potential antibacterial agents.[1]



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